molecular formula C14H21NO2S B1681952 Methyl 2-amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 213192-26-8

Methyl 2-amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No. B1681952
M. Wt: 267.39 g/mol
InChI Key: BYFPSGIBNPFZOY-UHFFFAOYSA-N
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Description

TBTC is a selective retinoid X receptor α agonist. It acts by improving behavioral deficit in Alzheimer's disease model mice.

Scientific Research Applications

Crystal Structure Analysis

The crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzo-thiophene-3-carboxylate has been studied, revealing its composition of a thiophene ring substituted with a 2-amino group and a 3-methyl ester group. The crystal structure is noted for its stability due to intra- and intermolecular N-H···O hydrogen bonds (Vasu, K. Nirmala, D. Chopra, S. Mohan, J. Saravanan, 2004).

Catalytic Applications

Rhodium complexes exhibiting excellent enantioselectivities and high catalytic activities in asymmetric hydrogenation of functionalized alkenes have been developed using rigid P-chiral phosphine ligands. These catalysts have demonstrated efficiency in preparing chiral pharmaceutical ingredients, indicating potential utility in synthesizing amino acids or secondary amine components (T. Imamoto, K. Tamura, Zhenfeng Zhang, et al., 2012).

Biomedical Research

Two biologically active thiophene-3-carboxamide derivatives were identified, showing antibacterial and antifungal activities. These compounds feature specific molecular conformations locked by intramolecular N-H·N hydrogen bonds, suggesting their potential as templates for designing new antimicrobials (Vasu, K. Nirmala, D. Chopra, S. Mohan, J. Saravanan, 2005).

Material Synthesis

Iron(III) amine-bis(phenolate) complexes have been developed as single-component catalysts for C-C cross-coupling of aryl Grignard reagents with alkyl halides. These complexes facilitate efficient reactions under mild conditions, which could be useful in synthesizing complex organic molecules and materials (X. Qian, Louise N. Dawe, C. Kozak, 2011).

Synthesis of Antimicrobial and Anti-inflammatory Agents

Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been converted into compounds with promising antibacterial, antifungal, and anti-inflammatory activities. This highlights its role as a precursor in synthesizing potentially therapeutic agents (B. Narayana, B. V. Ashalatha, K. K. V. Raj, N. Kumari, 2006).

properties

IUPAC Name

methyl 2-amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2S/c1-14(2,3)8-5-6-9-10(7-8)18-12(15)11(9)13(16)17-4/h8H,5-7,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYFPSGIBNPFZOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383116
Record name methyl 2-amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

CAS RN

213192-26-8
Record name methyl 2-amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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